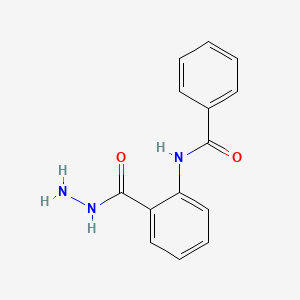
N-(2-(Hydrazinecarbonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Hydrazinecarbonyl)phenyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Hydrazinecarbonyl)phenyl)benzamide typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a basic catalyst such as pyridine at room temperature. This reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Hydrazinecarbonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anticancer agents, given their ability to inhibit the growth of certain cancer cell lines .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(Hydrazinecarbonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts biochemical pathways, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
- N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide
- N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide
- 4-Chloro-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzene sulfonamide
Comparison: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is unique due to its specific hydrazinecarbonyl and benzamide functional groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For instance, its derivatives have shown higher activity in inhibiting the growth of certain cancer cell lines compared to other related compounds .
Properties
CAS No. |
92166-40-0 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-8-4-5-9-12(11)16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19) |
InChI Key |
XBIZTRSBGPDMHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
Key on ui other cas no. |
92166-40-0 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


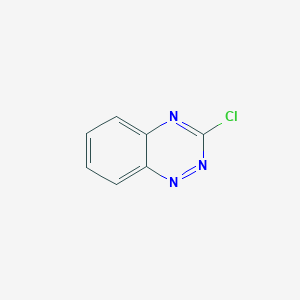
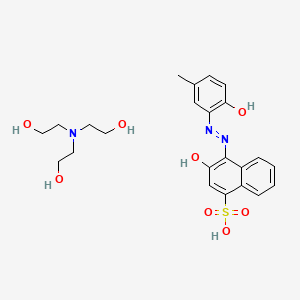


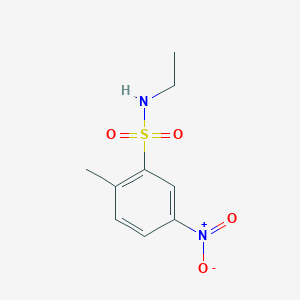
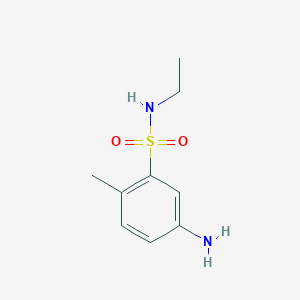
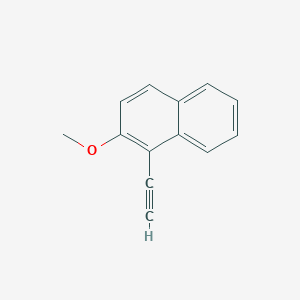
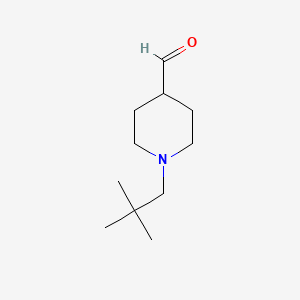
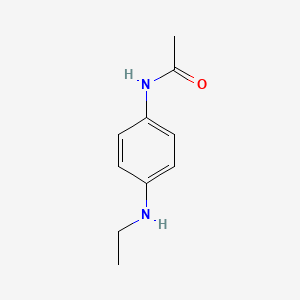
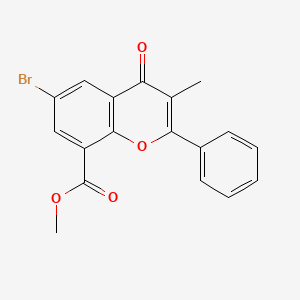
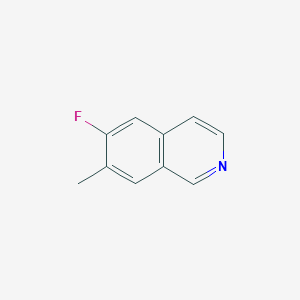


![N-[3-(aminomethyl)phenyl]propanamide](/img/structure/B3058790.png)
